Desmethyl Diazinane Core: Impact on Hydrogen-Bond Donor Capacity Versus N-Methylated Analogs
CAS 941445-56-3 possesses a fully unsubstituted 2,4-dioxo-1,3-diazinane ring, contributing two additional N-H hydrogen-bond donors (HBD) compared to the N-methylated analog 1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 688350-72-3) . In structure-guided inhibitor design—exemplified by Martínez-Botella et al. (2013) for sulfonylpiperidine TMK inhibitors—the introduction or removal of a single HBD at the enzyme interface resulted in IC₅₀ shifts of >50-fold, driven by disruption or formation of key Arg/Lys side-chain hydrogen bonds [1]. This class-level inference indicates that the two additional HBDs present in CAS 941445-56-3 are highly likely to produce divergent binding poses and potency profiles compared to N-alkylated diazinane analogs when engaging polar active-site residues.
| Evidence Dimension | Hydrogen-bond donor (HBD) count on the central heterocyclic scaffold |
|---|---|
| Target Compound Data | Two N-H HBDs (unsubstituted 2,4-dioxo-1,3-diazinane ring); calculated HBD count = 3 (two ring N-H plus one carboxamide -NH₂) |
| Comparator Or Baseline | CAS 688350-72-3 (N-methyl-2,6-dioxo-1,3-diazinane): one N-H HBD; typical N,N'-dimethyl analogs: zero ring N-H HBDs |
| Quantified Difference | ΔHBD = +1 to +2 additional hydrogen-bond donor(s) on the central heterocycle relative to N-alkylated commercial analogs |
| Conditions | Calculated from 2D chemical structure comparison; biological impact extrapolated from sulfonylpiperidine TMK co-crystal structures (Martínez-Botella et al., 2013, PDB 4HLD) and general sulfonamide SAR. |
Why This Matters
For procurement decisions in structure-based drug design, the additional HBD capacity of CAS 941445-56-3 enables binding interactions that N-alkylated analogs cannot replicate, potentially altering target selectivity profiles in enzyme panels.
- [1] Martínez-Botella, G.; Loch, J.T.; Green, O.M.; Kawatkar, S.P.; Olivier, N.B.; Boriack-Sjodin, P.A.; Keating, T.A. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorg. Med. Chem. Lett. 2013, 23(1), 169–173. PDB: 4HLD. Demonstrates critical role of Arg48 H-bond interaction in Staphylococcus aureus TMK for potency. View Source
